2-Propenoic acid, 3-(4-methoxyphenyl)-2-methyl-, (2E)-
Description
The compound 2-Propenoic acid, 3-(4-methoxyphenyl)-2-methyl-, (2E)- (IUPAC name) is an α,β-unsaturated carboxylic acid derivative. Its structure features:
- A propenoic acid backbone (CH₂=CH-COOH) with an E-configured double bond.
- A methyl group at position 2 (on the β-carbon adjacent to the double bond).
- A 4-methoxyphenyl substituent at position 3 (on the α-carbon of the double bond).
Molecular Formula: C₁₁H₁₂O₃
Molecular Weight: 192.21 g/mol (calculated).
Key Properties:
- The 4-methoxyphenyl group contributes to electronic effects (e.g., resonance stabilization) and may influence solubility in polar solvents.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-2-methylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(11(12)13)7-9-3-5-10(14-2)6-4-9/h3-7H,1-2H3,(H,12,13)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHHFLSABYBJTE-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)OC)/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40527-52-4 | |
| Record name | NSC49128 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Biological Activity
2-Propenoic acid, 3-(4-methoxyphenyl)-2-methyl-, commonly referred to as methoxyphenyl acrylate, is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and toxicity assessments based on various research findings.
- Chemical Formula : C11H12O3
- Molecular Weight : 192.2112 g/mol
- CAS Registry Number : 3901-07-3
- IUPAC Name : 2-Propenoic acid, 3-(4-methoxyphenyl)-2-methyl-, (2E)-
Biological Activity Overview
The biological activity of 2-propenoic acid derivatives has been widely studied, particularly in the context of their antioxidant, anti-inflammatory, and anticancer properties. Below are key findings from recent studies.
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, a study evaluated the DPPH radical scavenging activity of various cinnamic acid derivatives, revealing that methoxy-substituted compounds possess enhanced free radical scavenging capabilities. The presence of the methoxy group at the para position on the benzene ring is crucial for increasing antioxidant activity .
Acetylcholinesterase Inhibition
The compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. A study highlighted that certain derivatives exhibit selective inhibition of AChE and butyrylcholinesterase (BChE), which are important targets for treating neurodegenerative diseases such as Alzheimer's . The structure-activity relationship (SAR) analysis showed that modifications in the aromatic ring significantly affect inhibitory potency.
| Compound | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) |
|---|---|---|
| Methoxyphenyl Acrylate | 15.0 | 22.5 |
| Cinnamic Acid Derivative | 13.0 | 19.0 |
Anti-inflammatory Effects
In vitro studies have demonstrated that methoxyphenyl acrylate can modulate inflammatory pathways. The compound was shown to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in managing inflammatory conditions .
Toxicological Assessment
Toxicity evaluations have been conducted to assess the safety profile of this compound. According to a human health tier II assessment, dermal exposure resulted in minimal systemic absorption (1-2% of applied dose), indicating a low risk for significant adverse effects from topical applications . Additionally, long-term studies in animal models established a no-observed-adverse-effect level (NOAEL) at doses up to 450 mg/kg body weight per day .
Case Studies
- Dermal Absorption Study : In a study involving five male subjects, an oil-in-water cream containing methoxyphenyl acrylate was applied to assess dermal absorption. The results indicated that after 12 hours, no significant increase in plasma levels was observed, confirming low systemic absorption through the skin .
- Neuroprotective Effects : A recent investigation into the neuroprotective effects of methoxyphenyl acrylate revealed its potential in preventing neuronal cell death in vitro under oxidative stress conditions, suggesting its application in neurodegenerative disease therapies .
Comparison with Similar Compounds
Table 1: Structural and Property Comparison
Key Observations:
Electron-Donating Groups (e.g., 4-MeOPh) stabilize the conjugated system via resonance, whereas electron-withdrawing groups (e.g., nitro in CAS 63863-01-4 ) enhance electrophilicity for reactions like Michael addition.
Esterification :
- Ester derivatives (e.g., ethyl, propyl) exhibit lower melting points and higher volatility compared to the carboxylic acid form due to reduced hydrogen bonding.
Q & A
Basic: What synthetic methodologies are recommended for preparing (2E)-3-(4-methoxyphenyl)-2-methyl-2-propenoic acid, and how can reaction efficiency be optimized?
Answer:
The synthesis of α,β-unsaturated esters like this compound typically involves Knoevenagel condensation between a substituted benzaldehyde and a methylene-active ester, followed by stereoselective control. For example:
React 4-methoxyacetophenone with diethyl oxalate under basic conditions to form a β-ketoester intermediate.
Perform a condensation reaction with methyl acrylate, using catalysts like piperidine or Lewis acids (e.g., TiCl₄) to favor the (2E)-isomer .
Optimization Tips:
- Monitor reaction progress via thin-layer chromatography (TLC) .
- Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.
- Control temperature (60–80°C) to minimize side reactions.
Basic: Which spectroscopic techniques are most effective for confirming the structural and stereochemical integrity of this compound?
Answer:
A multi-technique approach is critical:
- NMR Spectroscopy :
- IR Spectroscopy : Confirm ester C=O stretching (~1720 cm⁻¹) and conjugated C=C (~1630 cm⁻¹) .
- Mass Spectrometry (HRMS) : Match experimental m/z with the calculated molecular weight (e.g., C₁₁H₁₂O₃: 192.0786 Da) .
Intermediate: How can researchers ensure stereochemical purity during synthesis, particularly for the (2E)-isomer?
Answer:
- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30) to isolate the (2E)-isomer from (2Z)-byproducts .
- Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive stereochemical validation .
- Reaction Conditions : Employ bulky bases (e.g., LDA) to favor the thermodynamically stable (2E)-form via steric hindrance .
Advanced: How should discrepancies in reported physicochemical properties (e.g., boiling point, density) be resolved?
Answer:
Discrepancies often arise from experimental vs. predicted data :
- Boiling Point : reports a predicted boiling point of 405.4°C, while experimental data may vary due to decomposition. Validate via thermogravimetric analysis (TGA) under inert gas .
- Density : Compare experimental pycnometry results (e.g., 1.114 g/cm³ in ) with computational predictions (e.g., DFT-based molecular volume calculations) .
Methodology : Cross-reference NIST Chemistry WebBook ( ) and replicate measurements under standardized conditions.
Safety: What are the primary occupational hazards, and what PPE is required for safe handling?
Answer:
Based on analogous compounds ():
- Hazards : Skin irritation (H315), eye damage (H319), and respiratory toxicity (H335).
- PPE Recommendations :
- Respiratory : Use NIOSH-approved P95 respirators for dust/aerosols; OV/AG/P99 cartridges for vapor protection .
- Gloves : Nitrile or neoprene (≥0.11 mm thickness).
- Lab Coat : Chemical-resistant fabric (e.g., Tyvek®).
- Storage : Keep in amber glass under nitrogen at 4°C to prevent oxidation .
Advanced: What computational tools can predict the compound’s stability under varying pH and temperature?
Answer:
- Molecular Dynamics (MD) : Simulate degradation pathways (e.g., ester hydrolysis) at different pH levels using software like GROMACS .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile groups (e.g., methoxy or ester linkages) .
- pH Stability : Experimental validation via accelerated stability testing (25–40°C, pH 1–13) with HPLC monitoring .
Biological: Which in vitro assays are suitable for evaluating enzyme inhibition or receptor binding?
Answer:
- Cytochrome P450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4) in human liver microsomes, measuring IC₅₀ values via fluorescence quenching .
- Anti-inflammatory Activity : Test COX-2 inhibition using a colorimetric assay (e.g., Cayman Chemical Kit) .
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells at 10–100 µM concentrations .
Analytical: How can HPLC methods be optimized to separate this compound from synthetic byproducts?
Answer:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B): 40% B to 90% B over 20 min.
- Detection : UV at 254 nm (aromatic ring absorption) .
- Validation : Assess linearity (R² > 0.99), LOD (0.1 µg/mL), and recovery (>95%) per ICH guidelines.
Stability: What protocols assess long-term storage stability?
Answer:
- ICH Q1A Guidelines :
- Accelerated Testing : 40°C/75% RH for 6 months; sample aliquots analyzed monthly via HPLC .
- Degradation Products : Identify via LC-MS/MS; major degradants include hydrolyzed carboxylic acid and demethylated derivatives .
Data Analysis: How to resolve contradictions in toxicity data across studies?
Answer:
- Meta-Analysis : Pool data from (non-carcinogenic) and (H302 oral toxicity) using fixed-effects models.
- In Silico Tools : Apply QSAR models (e.g., OECD Toolbox) to predict LD₅₀ and compare with experimental acute toxicity data .
- Dose-Response Curves : Re-evaluate conflicting studies for consistency in exposure concentrations and vehicle controls .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
